molecular formula C8H16O2 B13305366 5-Hydroxy-2,2,4-trimethylpentanal

5-Hydroxy-2,2,4-trimethylpentanal

Cat. No.: B13305366
M. Wt: 144.21 g/mol
InChI Key: JFTFCXMHFGIJSY-UHFFFAOYSA-N
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Description

Contextualization within Branched Aldehyde-Alcohol Chemistry

5-Hydroxy-2,2,4-trimethylpentanal belongs to the class of branched aldehyde-alcohols. These are organic molecules that possess both a hydroxyl (-OH) group and an aldehyde (-CHO) group attached to a non-linear carbon skeleton. libretexts.orglumenlearning.com The dual functionality means these compounds can undergo reactions characteristic of both alcohols (like esterification or oxidation) and aldehydes (like nucleophilic addition or reduction). sydney.edu.aulibretexts.org

The structure of this compound is characterized by a five-carbon pentanal backbone with methyl groups at positions 2, 2, and 4, and a hydroxyl group at position 5. ncert.nic.in The IUPAC name for this compound is 3-hydroxy-2,2,4-trimethylpentanal. nih.govlibretexts.org The significant branching, particularly the gem-dimethyl group at the C2 position (alpha to the aldehyde), and the methyl group at the C4 position, introduces considerable steric hindrance around the reactive centers. This steric bulk influences its chemical reactivity and physical properties, distinguishing it from simpler, linear hydroxy aldehydes. When a molecule contains both an alcohol and an aldehyde or ketone group, the carbonyl group is given priority in IUPAC nomenclature. libretexts.org

The synthesis of such compounds often involves reactions like the aldol (B89426) condensation. Specifically, this compound can be formed through a cross-aldol condensation between propanal and 2-methylpropanal (isobutyraldehyde).

Significance as a Research Target in Synthetic and Mechanistic Studies

The unique structural features of this compound make it a significant target for research in synthetic and mechanistic organic chemistry. Its bifunctionality allows it to serve as a versatile intermediate in the synthesis of more complex molecules, such as polyesters and plasticizers.

In synthetic research, the compound is a useful building block. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or can participate in further carbon-carbon bond-forming reactions. libretexts.org The hydroxyl group can be converted into an ether or an ester, providing pathways to a variety of derivatives. The presence of both groups in one molecule also allows for intramolecular reactions, such as the formation of a cyclic hemiacetal, which exists in equilibrium with the open-chain form. sydney.edu.au The formation of a five- or six-membered ring in such reactions is often favored. sydney.edu.au

From a mechanistic standpoint, this compound is an excellent model for studying the influence of steric hindrance on reaction rates and pathways. The bulky trimethyl-substituted framework can direct the stereochemical outcome of reactions at the chiral center (C3). Kinetico-mechanistic studies on related complex molecules help in understanding reaction processes like C-H bond activation, which is crucial for many industrial catalytic processes. rsc.org The study of its reactions, such as oxidation or its behavior in the presence of catalysts, provides valuable insights into fundamental organic reaction mechanisms. rsc.orgresearchgate.net

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-hydroxy-2,2,4-trimethylpentanal nih.gov
Molecular Formula C₈H₁₆O₂ nih.gov
Molecular Weight 144.21 g/mol nih.gov
CAS Number 918-79-6 nih.gov
Density ~0.94 g/cm³ lookchem.com
Boiling Point 105-107°C (estimated)
Hydrogen Bond Donor Count 1 nih.govlookchem.com
Hydrogen Bond Acceptor Count 2 nih.govlookchem.com
Rotatable Bond Count 3 lookchem.com

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound. The expected spectroscopic features are based on its functional groups.

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy A strong absorption band near 1700 cm⁻¹ due to the C=O stretch of the aldehyde. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. wikipedia.org
¹H NMR Spectroscopy A signal for the aldehydic proton (CHO) in the downfield region of δ 9.5-10. Signals for the protons on the carbon bearing the hydroxyl group (CH-OH). Resonances for the various methyl groups (CH₃) in the upfield region. The hydroxyl proton (OH) will appear as a broad singlet. wikipedia.org
¹³C NMR Spectroscopy A signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 200 ppm). A signal for the carbon attached to the hydroxyl group (C-OH) typically in the range of 50-90 ppm. Signals for the carbons of the methyl groups in the aliphatic region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns resulting from the loss of small molecules like water (H₂O) or functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-hydroxy-2,2,4-trimethylpentanal

InChI

InChI=1S/C8H16O2/c1-7(5-9)4-8(2,3)6-10/h6-7,9H,4-5H2,1-3H3

InChI Key

JFTFCXMHFGIJSY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C=O)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 2,2,4 Trimethylpentanal

Catalytic Aldol (B89426) Condensation Approaches

The most prominent method for synthesizing 5-Hydroxy-2,2,4-trimethylpentanal is through the aldol condensation of isobutyraldehyde (B47883). scirp.orgscirp.org This reaction can be performed as a self-condensation or as a cross-condensation with other carbonyl compounds.

Dimerization of Isobutyraldehyde

The dimerization of isobutyraldehyde is a classic example of an aldol addition reaction, leading to the formation of this compound. scirp.orgmasterorganicchemistry.com This process is typically catalyzed by a base. ncert.nic.in

The base-catalyzed dimerization of isobutyraldehyde proceeds through a well-established aldol condensation mechanism. scirp.orgbyjus.com The process is initiated by the abstraction of an α-hydrogen from an isobutyraldehyde molecule by a base, such as a hydroxide (B78521) ion, to form an enolate ion. byjus.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second isobutyraldehyde molecule. ncert.nic.in This step results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a protic solvent, like water, yields the final product, this compound. byjus.com

Enolate Formation: (CH₃)₂CHCHO + OH⁻ ⇌ [(CH₃)₂C=CHO]⁻ + H₂O

Nucleophilic Attack: [(CH₃)₂C=CHO]⁻ + (CH₃)₂CHCHO → (CH₃)₂CHCH(O⁻)C(CH₃)₂CHO

Protonation: (CH₃)₂CHCH(O⁻)C(CH₃)₂CHO + H₂O → (CH₃)₂CHCH(OH)C(CH₃)₂CHO + OH⁻

Kinetic studies have shown that the aldol condensation of isobutyraldehyde is influenced by several parameters, including temperature, catalyst concentration, and reactant ratios. The reaction rate is typically first order with respect to both isobutyraldehyde and the base catalyst. scirp.org Optimization of these parameters is crucial for maximizing the yield and selectivity of this compound.

Below is a table summarizing the effects of various reaction parameters on the dimerization of isobutyraldehyde:

ParameterEffect on ReactionNotes
Temperature Increased temperature generally increases the reaction rate.However, excessively high temperatures can promote side reactions, such as dehydration of the aldol product.
Catalyst Concentration Higher catalyst concentration leads to a faster reaction rate.The choice of catalyst (e.g., NaOH, K₂CO₃) and its concentration can also affect the product distribution. doubtnut.comsarthaks.comcollegedunia.com
Reactant Concentration The rate is dependent on the concentration of isobutyraldehyde.In some cases, the reaction can be followed by further condensation or other reactions, affecting the final product mix. scirp.orgresearchgate.net

Cross-Condensation Reactions

Cross-aldol condensation involves the reaction between two different carbonyl compounds. ncert.nic.inbyjus.com For the synthesis of this compound derivatives, isobutyraldehyde can be reacted with other aldehydes or ketones. A successful cross-aldol condensation often requires one of the carbonyl compounds to be non-enolizable (lacking α-hydrogens) to minimize the formation of a mixture of products. byjus.comyoutube.com For instance, reacting isobutyraldehyde with an aldehyde that cannot form an enolate ensures that the isobutyraldehyde enolate will predominantly attack the other aldehyde. youtube.com Careful control of reaction conditions, such as slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base, can also favor the desired cross-product. youtube.com

Alternative Synthetic Routes (e.g., Reaction with Formaldehyde)

An alternative approach to synthesizing related hydroxy aldehydes involves the cross-aldol condensation of isobutyraldehyde with formaldehyde (B43269). wikipedia.orgscribd.com This reaction, typically carried out in the presence of a base like potassium carbonate or a phase transfer catalyst, yields hydroxypivaldehyde ((CH₃)₂C(CH₂OH)CHO). doubtnut.comsarthaks.comscribd.com While this specific reaction does not produce this compound, it demonstrates the utility of using formaldehyde as a building block in aldol-type reactions with isobutyraldehyde to create different polyol precursors. wikipedia.org The reaction proceeds because formaldehyde, lacking α-hydrogens, can only act as an electrophile. scribd.com This leads to a high yield and selectivity for the cross-condensation product under optimized conditions. scribd.com

Purification and Impurity Profiling in Synthetic Pathways

The purification of this compound from the reaction mixture is essential to obtain a high-purity product. The primary impurity in the synthesis is often the α,β-unsaturated aldehyde, 2,2,4-trimethyl-3-pentenal, which is formed by the dehydration of the aldol addition product, especially at elevated temperatures. masterorganicchemistry.com Other potential impurities can include unreacted isobutyraldehyde, by-products from side reactions like the Tishchenko reaction (which can form esters), and other oligomers. scirp.orgresearchgate.net

Common purification methods include:

Distillation: Due to differences in boiling points, distillation is a common method to separate the desired product from unreacted starting materials and lower-boiling impurities. learncbse.inbyjus.com Distillation under reduced pressure may be necessary to prevent the thermal degradation of the product. learncbse.in

Crystallization: For solid derivatives or if the product itself is crystalline under certain conditions, crystallization can be an effective purification technique to remove soluble impurities. byjus.comucc.ie

Chromatography: For laboratory-scale purifications or for the analysis of impurities, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized. researchgate.netmdpi.com

A thorough impurity profile analysis is crucial for quality control, often involving spectroscopic and chromatographic methods to identify and quantify any by-products formed during the synthesis. mdpi.com

Elucidation of Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways Involving Aldehyde and Hydroxyl Functionalities

The presence of both a carbonyl group (as an aldehyde) and a hydroxyl group on the same carbon skeleton dictates the primary modes of reaction for 5-Hydroxy-2,2,4-trimethylpentanal. These functional groups can react independently or in concert to undergo condensation, disproportionation, oxidation, reduction, and addition reactions.

Aldol (B89426) Condensation Cascade and Equilibrium Dynamics

The aldol condensation is a cornerstone reaction for aldehydes that possess α-hydrogens. ncert.nic.in However, this compound lacks α-hydrogens due to the quaternary carbon at the C2 position, which is adjacent to the aldehyde group. Consequently, it cannot act as a nucleophilic enolate donor in a classical self-aldol condensation.

It can, however, act as an electrophilic acceptor for an enolate derived from another aldehyde or ketone in a crossed aldol reaction. ncert.nic.inlibretexts.org In such a reaction, an enolizable carbonyl compound would be deprotonated by a base to form an enolate, which would then attack the carbonyl carbon of this compound. This process is often reversible, and the position of the equilibrium depends on the reaction conditions and the stability of the reactants and products. msu.edu The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially under acidic conditions or with heating, to yield an α,β-unsaturated carbonyl compound. libretexts.orgmsu.edu

Tishchenko Reaction Mechanisms and Ester Formation

The Tishchenko reaction is a characteristic disproportionation reaction of aldehydes, typically catalyzed by an alkoxide, which results in the formation of an ester. organic-chemistry.orgwikipedia.org Aldehydes lacking α-hydrogens, like this compound, are particularly good substrates for this type of transformation, as competing aldol-type reactions are suppressed.

In a classic Tishchenko reaction, two molecules of the aldehyde react. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol; these then combine to form an ester. The mechanism involves the formation of a hemiacetal intermediate. organic-chemistry.orgwikipedia.org For this compound, this would lead to the formation of 5-hydroxy-2,2,4-trimethylpentyl 5-hydroxy-2,2,4-trimethylpentanoate.

A variation is the Aldol-Tishchenko reaction, which combines an initial aldol reaction with a subsequent Tishchenko-type hydride transfer. nih.govresearchgate.net This pathway allows for the synthesis of 1,3-diol monoesters. researchgate.netaalto.fi

Table 1: Tishchenko Reaction Overview

Reaction Variant Reactants Key Intermediate Product Type
Classic Tishchenko Two molecules of an aldehyde Hemiacetal Symmetrical Ester
Aldol-Tishchenko Two different aldehydes or an aldehyde and a ketone Aldol adduct 1,3-Diol Monoester

Oxidation Reactions of Hydroxyl and Aldehyde Groups

The aldehyde group in this compound is readily oxidized to a carboxylic acid using a variety of oxidizing agents. nih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. The primary hydroxyl group can also be oxidized, though typically under different or more forcing conditions than the aldehyde. Selective oxidation of the aldehyde in the presence of the alcohol, or vice-versa, would require careful choice of reagents and reaction conditions. For example, the oxidation of 5-hydroxymethylfurfural, a related hydroxy-aldehyde, to 2,5-furandicarboxylic acid has been studied using various catalysts. mdpi.com

Reduction Reactions of the Carbonyl Group

The aldehyde's carbonyl group can be reduced to a primary alcohol. libretexts.org This transformation can be achieved using various reducing agents, most commonly complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu Reduction of this compound would yield 2,2,4-trimethylpentane-1,5-diol. Sodium borohydride is a milder reagent that is often preferred for its selectivity and safer handling, while lithium aluminum hydride is more powerful and reacts violently with water and alcohols. msu.edu Catalytic hydrogenation can also be employed for this reduction.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This is a fundamental reaction pathway for aldehydes. libretexts.org Common nucleophilic addition reactions include:

Addition of HCN: Reaction with hydrogen cyanide, typically catalyzed by a base, yields a cyanohydrin. ncert.nic.in

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by acidic workup produces a secondary alcohol. msu.edu

Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. Further reaction with another alcohol molecule yields an acetal (B89532). ncert.nic.in

Addition of Amines: Primary amines react to form imines (Schiff bases), while secondary amines form enamines. libretexts.orgmsu.edu

Investigation of Side Reactions and Byproduct Formation

In many of the transformations involving this compound, the potential for side reactions and byproduct formation exists. In crossed aldol reactions, if the partner aldehyde is enolizable, it can undergo self-condensation, leading to a mixture of products. ncert.nic.inlibretexts.org

During Tishchenko reactions, a potential side reaction involves the participation of the alkoxide catalyst in the ester formation, which can be minimized by using low temperatures and low catalyst loadings. organic-chemistry.org In the context of biomass valorization, aldol condensation processes can be accompanied by the formation of carboxylic sodium derivatives as side-products. mdpi.com

Furthermore, in reactions involving the hydroxyl group, such as oxidation or reactions under acidic conditions, intramolecular cyclization could occur. For instance, related 1,4-hydroxycarbonyls are known to cyclize and dehydrate to form substituted dihydrofurans. researchgate.net This suggests that under certain conditions, this compound could potentially cyclize to form a substituted tetrahydrofuran (B95107) derivative.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,2,4-trimethyl-3-hydroxypentanal
5-hydroxypentanal
Propanal
Isobutyraldehyde (B47883)
5-hydroxy-2,2,4-trimethylpentyl 5-hydroxy-2,2,4-trimethylpentanoate
Potassium permanganate
Sodium borohydride
Lithium aluminum hydride
2,2,4-trimethylpentane-1,5-diol
Hydrogen cyanide
5-hydroxymethylfurfural

Derivatization Strategies for Structural Modification and Functionalization

The bifunctional nature of this compound allows for a variety of derivatization strategies, targeting either the hydroxyl group, the aldehyde group, or both. These modifications are crucial for altering the molecule's physical and chemical properties, as well as for preparing derivatives with specific functionalities.

The primary alcohol can undergo typical reactions such as esterification and etherification. However, the steric hindrance from the adjacent quaternary carbon can slow down these reactions. For instance, esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, generally requires an acid catalyst and heat to proceed at a reasonable rate. chemguide.co.uk The esterification of sterically hindered alcohols like neopentyl alcohol, which shares a similar structural motif, has been studied and demonstrates the need for such conditions. acs.orgacs.org

The aldehyde group, also subject to steric hindrance, can be transformed through several pathways. It can be oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for aldehyde oxidation include chromic acid (Jones reagent) and potassium permanganate. libretexts.org However, milder conditions can be employed to selectively oxidize the aldehyde without affecting the primary alcohol. Conversely, the aldehyde can be reduced to a primary alcohol, yielding 2,2,4-trimethyl-1,3-pentanediol (B51712). chemicalbook.comnih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org

Acetal formation is another important derivatization reaction of the aldehyde group, often used as a protective strategy in multi-step syntheses. The reaction with an alcohol in the presence of an acid catalyst leads to a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal. researchgate.netyoutube.comlibretexts.org The formation of cyclic acetals using diols like ethylene (B1197577) glycol is also a common practice. libretexts.org The steric hindrance around the carbonyl group in this compound can affect the equilibrium and rate of acetal formation. researchgate.net

Derivatization can also involve both functional groups simultaneously. For example, intramolecular reactions could potentially lead to cyclic structures, although the formation of a six-membered ring would be necessary. The reduction of the aldehyde followed by esterification of one or both hydroxyl groups of the resulting 2,2,4-trimethyl-1,3-pentanediol is a common strategy to produce various esters with applications as plasticizers and in coatings. chemicalbook.comatamankimya.comnist.gov

The following table summarizes some of the key derivatization strategies applicable to this compound based on the reactivity of its functional groups and studies on structurally similar compounds.

Functional Group Reaction Type Reagent(s) Product Type Notes
Aldehyde (-CHO)OxidationCrO₃/H₂SO₄ (Jones Reagent)Carboxylic AcidStrong oxidation conditions. libretexts.org
Aldehyde (-CHO)ReductionNaBH₄ or LiAlH₄Primary Alcohol (Diol)Forms 2,2,4-trimethyl-1,3-pentanediol. chemguide.co.uklibretexts.org
Aldehyde (-CHO)Acetal FormationR'OH, H⁺ catalystAcetalSteric hindrance can affect reaction rates. researchgate.netyoutube.com
Aldehyde (-CHO)Hemiacetal FormationR'OHHemiacetalForms in equilibrium with the aldehyde in alcohol solution. researchgate.net
Hydroxyl (-OH)EsterificationR'COOH, H⁺ catalystEsterRequires heating due to steric hindrance. chemguide.co.ukacs.org
Hydroxyl (-OH)OxidationStrong Oxidizing AgentsCarboxylic AcidOxidation of the primary alcohol.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 5-Hydroxy-2,2,4-trimethylpentanal.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. While experimental spectra are the gold standard, predicted spectra offer valuable insights into the expected chemical shifts and splitting patterns. A predicted ¹H-NMR spectrum for this compound in D₂O shows distinct signals corresponding to the different types of protons in the molecule. hmdb.ca

The aldehydic proton (-CHO) is expected to resonate furthest downfield, typically in the range of 9-10 ppm, as a result of the strong deshielding effect of the carbonyl group. The protons on the carbon bearing the hydroxyl group (CH-OH) and the adjacent methine proton (CH) would appear in the midfield region, with their exact shifts and multiplicities depending on spin-spin coupling with neighboring protons. The various methyl (CH₃) groups will appear in the upfield region, generally between 0.8 and 1.5 ppm. The gem-dimethyl groups at the C2 position are chemically equivalent and would likely produce a single sharp signal, whereas the methyl groups at the C4 position would be split by the adjacent methine proton.

Table 1: Predicted ¹H-NMR Data for this compound

Atom No. Predicted Chemical Shift (ppm) Multiplicity No. of Hydrogens
1 (CHO) ~9.67 Doublet 1
3 (CHOH) ~3.01 Multiplet 1
4 (CH) ~1.75 Multiplet 1
CH₂ ~1.63 Multiplet 2
C2-(CH₃)₂ ~1.35 Multiplet 6
C4-CH₃ ~1.11 Doublet 3

Note: Data is based on predicted spectra and may vary from experimental values. The hydroxyl proton signal is often broad and its position is dependent on solvent, concentration, and temperature.

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. An experimental ¹³C-NMR spectrum for this compound has been recorded in deuterated chloroform (B151607) (CDCl₃). bldpharm.com The spectrum displays distinct peaks for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield. The carbon atom attached to the hydroxyl group also shows a characteristic downfield shift. The remaining aliphatic carbons, including the quaternary carbon and the various methyl groups, resonate in the upfield region of the spectrum.

Table 2: Experimental ¹³C-NMR Data for this compound in CDCl₃

Chemical Shift (ppm) Assignment
205.5 C1 (Aldehyde C=O)
78.5 C3 (CH-OH)
51.5 C5 (CH₂)
45.3 C2 (Quaternary C)
31.2 C4 (CH)
25.4 C2-(CH₃)₂
23.9 C2-(CH₃)₂

Source: Human Metabolome Database. bldpharm.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group.

Key characteristic absorption bands would include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks is typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ for the C-H bond of the aldehyde group.

C=O Stretch (Aldehyde): A very strong and sharp absorption band will appear in the region of 1740-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.

C-H Stretch (Alkane): Strong absorptions in the 2960-2850 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C-O Stretch: An absorption band in the 1260-1000 cm⁻¹ range corresponds to the stretching of the C-O single bond of the alcohol.

These characteristic bands allow for rapid confirmation of the key functional groups within the molecular structure.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a potent tool for separating, identifying, and quantifying components of a mixture.

GC-MS is extensively used in synthetic organic chemistry to monitor reaction progress and identify intermediates, byproducts, and final products. In syntheses involving aldehydes and alcohols, such as aldol (B89426) condensations or oxidation/reduction reactions, GC-MS can effectively separate complex product mixtures and provide mass spectra for each component. nih.govresearchgate.net For instance, the synthesis of related hydroxy acetals has been monitored using GC-MS to confirm product structure and purity. unipi.it

In the context of this compound, which could be an intermediate in the synthesis of polyesters or other fine chemicals, GC-MS would be crucial for identifying its formation and any subsequent reaction products. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, allowing for structural elucidation. Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (from the alcohol) or carbon monoxide (from the aldehyde), as well as cleavage adjacent to the carbonyl group or the hydroxyl-bearing carbon.

The purity of a chemical compound is critical for its application. GC-MS is a highly sensitive method for the detection and quantification of trace impurities. For analytical standards of structurally similar compounds like 2,2,4-trimethylpentane (B7799088), gas chromatography is the method of choice to certify purity, often achieving levels greater than 99.7%. sigmaaldrich.com This demonstrates the capability of GC-based methods to quantify very low levels of impurities.

For this compound, a GC-MS method would be developed to separate the main compound from any residual starting materials, byproducts from the synthesis, or degradation products. By creating a calibration curve with known standards, the concentration of these trace impurities can be accurately determined, ensuring the quality of the final product. The high resolution and sensitivity of modern GC-MS systems allow for the detection of impurities at parts-per-million (ppm) levels or lower.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This method is exceptionally suited for the analysis of this compound, allowing for its separation from a complex mixture and subsequent identification based on its mass-to-charge ratio (m/z).

In a typical analysis, a reversed-phase C18 column would be used with a gradient elution profile, likely involving a mixture of water and a polar organic solvent such as acetonitrile, often with a small percentage of formic acid to facilitate protonation. mdpi.com Electrospray ionization (ESI) in positive ion mode is the preferred method for generating ions of this analyte due to the presence of oxygen atoms that can be readily protonated.

The mass spectrometer detects the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. These fragmentation patterns are unique to the molecule's structure. For this compound, expected fragments would include the loss of a water molecule (H₂O) from the hydroxyl group and various cleavages along the carbon backbone.

Hypothetical LC-MS Data for this compound

Observed m/zIon FormulaProposed Assignment
145.22[C₈H₁₇O₂]⁺[M+H]⁺
167.20[C₈H₁₆O₂Na]⁺[M+Na]⁺
127.21[C₈H₁₅O]⁺[M+H - H₂O]⁺
85.10[C₆H₁₃]⁺Fragment from C-C bond cleavage

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. nih.govnih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com When photons interact with a molecule, they can excite its vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, is specific to the chemical bonds and symmetry of the molecule's functional groups. kfupm.edu.sa

For this compound, the Raman spectrum would exhibit a series of characteristic peaks corresponding to its distinct functional groups. The strong band for the C=O stretch of the aldehyde group, the broad band for the O-H stretch of the alcohol group, and multiple bands in the C-H stretching region would be prominent features. The "fingerprint" region of the spectrum contains complex vibrations from the carbon skeleton, providing a unique identifier for the compound. kfupm.edu.sa Analysis of these vibrational frequencies allows for a comprehensive structural characterization.

Hypothetical Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentIntensity
3350O-H stretching (alcohol)Broad, Medium
2960C-H asymmetric stretching (methyl)Strong
2870C-H symmetric stretching (methyl)Strong
2715C-H stretching (aldehyde)Medium
1725C=O stretching (aldehyde)Strong
1465C-H bending (methylene/methyl)Medium
1045C-O stretching (primary alcohol)Medium
880C-C skeletal stretchingWeak

Environmental Chemical Transformations and Fate Academic Perspective

Atmospheric Oxidation Pathways and Products

The atmospheric lifetime and transformation of 5-Hydroxy-2,2,4-trimethylpentanal are predominantly controlled by its reaction with photochemically generated radicals, most notably the hydroxyl radical (OH).

The gas-phase reaction with hydroxyl radicals is the principal atmospheric loss process for aldehydes and alkanes. d-nb.infoscielo.org.mx The rate of this reaction determines the atmospheric lifetime of the compound. For branched alkanes and aldehydes, the OH radical can abstract a hydrogen atom from various positions on the carbon skeleton or the aldehyde group. scielo.org.mxnih.gov In the case of this compound, the presence of a hydroxyl group and an aldehyde group, in addition to the branched alkyl chain, provides multiple potential sites for OH radical attack.

The reaction is initiated by the abstraction of a hydrogen atom, leading to the formation of an alkyl or acyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical dictates the nature of the final oxidation products.

Studies on the structurally similar C8 branched alkane, 2,2,4-trimethylpentane (B7799088), show that reaction with OH radicals leads to the formation of various oxygenated products. nih.govresearchgate.net The reaction pathways are complex due to the presence of multiple types of C-H bonds (primary, secondary, and tertiary). For this compound, the aldehydic hydrogen is particularly susceptible to abstraction.

In the presence of nitrogen oxides (NOx), the peroxy radicals (RO₂) formed from the initial OH attack can react with nitric oxide (NO) to form alkoxy radicals (RO) or organic nitrates (RONO₂). nih.govnih.gov The alkoxy radicals are key intermediates that can undergo further reactions, including decomposition, isomerization, or reaction with O₂.

For large, branched alkanes, these alkoxy radicals can undergo isomerization via a 1,5-H shift, which can lead to the formation of multifunctional compounds. researchgate.net In the case of this compound, the initial structure is already a hydroxycarbonyl. Its further oxidation is expected to produce a variety of other oxygenated species.

Drawing an analogy from the oxidation of 2,2,4-trimethylpentane in the presence of NO, a complex mixture of products is anticipated. nih.govresearchgate.net The major products from 2,2,4-trimethylpentane oxidation include acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. nih.gov Furthermore, the formation of C8-hydroxynitrates (HOC₈H₁₆ONO₂) has been observed. nih.govresearchgate.net Therefore, the atmospheric oxidation of this compound is expected to contribute to the formation of secondary organic aerosol (SOA) through the generation of low-volatility, highly functionalized products.

Table 1: Anticipated Products from the Atmospheric Oxidation of this compound based on Analogous Compounds

Precursor Compound (Analogue)Major Oxidation ProductsReference
2,2,4-TrimethylpentaneAcetone, 2-Methylpropanal, 4-Hydroxy-4-methyl-2-pentanone, C8-Hydroxynitrates nih.govresearchgate.net
2,3,4-TrimethylpentaneAcetaldehyde, Acetone, 3-Methyl-2-butanone, C5- and C8-Hydroxynitrates, C8-Hydroxycarbonyl nih.gov

This table presents expected product classes for this compound based on experimental data from structurally similar C8 branched alkanes.

Photochemical Stability and Degradation Mechanisms

In addition to reaction with OH radicals, aldehydes can undergo photolysis, the direct degradation by sunlight. researchgate.net The photochemical stability of an aldehyde is determined by its UV absorption cross-section and the quantum yield for dissociation. Aldehydes typically absorb light in the actinic region of the solar spectrum (λ > 290 nm), which can lead to the breaking of the C-C bond adjacent to the carbonyl group or the C-H bond of the aldehyde group. nih.gov

For simpler aldehydes like pentanal, photolysis is a significant atmospheric removal process, leading to the formation of smaller hydrocarbons and other products. nih.gov The complex structure of this compound suggests that it will also be susceptible to photolytic degradation. The presence of the hydroxyl group may influence the photochemistry compared to a simple alkyl aldehyde. The likely photodegradation pathways would involve Norrish Type I (cleavage of the C-C bond alpha to the carbonyl) and Norrish Type II (intramolecular gamma-hydrogen abstraction) reactions, leading to a variety of smaller, more volatile products, as well as radical species that can further participate in atmospheric chemistry.

Biodegradation Studies of Related Branched Hydroxy Aldehydes in Environmental Matrices

Branched-chain aldehydes can be formed during the microbial degradation of amino acids. nih.gov The biodegradation of aldehydes typically involves oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases. researchgate.netnih.gov This is a common detoxification pathway in many organisms. nih.gov

Studies on the biodegradation of alkanes have shown that branched structures can be more recalcitrant than their linear counterparts. However, microorganisms possessing the enzymatic machinery to initiate attack on branched alkanes are widespread. The presence of a hydroxyl group in this compound may increase its water solubility and potentially its bioavailability for microbial degradation compared to the parent non-hydroxylated alkane. It is plausible that soil and water microorganisms can degrade this compound, likely initiating the process by oxidizing the aldehyde group to a carboxylic acid, followed by further breakdown of the carbon skeleton.

Volatility and Environmental Partitioning from a Chemical Behavior Standpoint

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as air, water, soil, and biota. This behavior is governed by its physical-chemical properties, primarily volatility, water solubility, and its octanol-water partition coefficient (Kow).

This compound, being a C8 compound, is expected to be a volatile organic compound (VOC). However, the presence of the polar hydroxyl and aldehyde functional groups will lower its volatility and increase its water solubility compared to a C8 alkane like 2,2,4-trimethylpentane.

The Henry's Law constant (H) is a key parameter that describes the partitioning of a compound between air and water. For pentanal, the Henry's Law constant is 1.47 x 10⁻⁴ atm·m³/mol, indicating that volatilization from water is an important fate process. nih.gov The hydroxyl group in this compound will likely decrease its Henry's Law constant, making it more prone to remain in the aqueous phase compared to simpler aldehydes.

The partitioning to soil and sediment is influenced by the organic carbon-water (B12546825) partition coefficient (Koc). Given its expected moderate water solubility and the presence of a significant non-polar alkyl structure, this compound is likely to have a moderate affinity for organic matter in soil and sediment.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Precursor in Polyester (B1180765) and Plasticizer Synthesis

While not directly used in polymerization, 5-Hydroxy-2,2,4-trimethylpentanal is a key precursor to monomers used in the production of certain polyesters and as a foundational molecule for specialty plasticizers. The primary route involves the hydrogenation of this compound to form 2,2,4-trimethyl-1,3-pentanediol (B51712) (TMPD), a stable diol.

This diol, TMPD, serves as a monomer in polyester synthesis. nih.gov The two hydroxyl groups can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyester chains. youtube.com These polyesters are used in the manufacturing of resins and elastomers. nih.gov

Furthermore, TMPD is a crucial intermediate for producing non-phthalate plasticizers, which are valued for their stability and low toxicity. atamanchemicals.comchemicalbook.com Esterification of the diol yields compounds like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. This specific derivative is a widely used primary plasticizer, particularly in applications where human contact is possible, such as in food packaging and children's toys. atamanchemicals.comresearchgate.net It is also used as an intermediate in the manufacture of surfactants and resins. atamanchemicals.comosha.gov Another key derivative, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is not a plasticizer itself but serves as a chemical intermediate that can be converted into plasticizers. atamanchemicals.comgrandviewresearch.com

Table 1: Key Plasticizer and Intermediate Derivatives of this compound
Compound NameRoleSelected Applications
2,2,4-Trimethyl-1,3-pentanediol (TMPD)Monomer / IntermediatePolyesters, resins, elastomers, precursor to plasticizers. nih.gov
2,2,4-Trimethyl-1,3-pentanediol diisobutyratePrimary PlasticizerVinyl flooring, food packaging, toys, PVC leather. atamanchemicals.comresearchgate.net
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrateIntermediate / Coalescing AgentIntermediate for plasticizers, solvent in paints and coatings. atamanchemicals.comatamankimya.comfishersci.ca

Role in the Production of 1,3-Glycols and Derivatives for Industrial Applications

The reduction of the aldehyde group in this compound yields 2,2,4-trimethyl-1,3-pentanediol (TMPD), a sterically hindered 1,3-glycol. This diol and its ester derivatives have found widespread use across various industries due to their unique physical and chemical properties.

TMPD itself is used as an intermediate in the manufacture of resins, polyols, and foams. nih.gov It also has applications in surface coatings and printing inks. nih.gov

The most significant industrial derivative is 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, commercially known as Texanol. This compound is a premier coalescing agent for latex paints, where it facilitates the formation of a stable and durable film. atamanchemicals.comthegoodscentscompany.com Its unique balance of properties also makes it useful as a solvent in cosmetics, a component of oil-drilling muds, a carrier for wood preservatives, and an additive in pesticide formulations for non-food crops. atamanchemicals.comgrandviewresearch.com

Table 2: Physical and Chemical Properties of 2,2,4-Trimethyl-1,3-pentanediol
PropertyValue
CAS Number144-19-4 sigmaaldrich.com
Molecular FormulaC₈H₁₈O₂ nih.gov
Molecular Weight146.23 g/mol sigmaaldrich.com
FormWhite solid (at 96% purity) nih.gov
Boiling Point232-234 °C nih.govsigmaaldrich.com
Melting Point50-53 °C sigmaaldrich.com
Flash Point113 °C nih.govsigmaaldrich.com

General Utility as a Building Block for Complex Molecules

The bifunctional nature of this compound, possessing both an aldehyde and a primary alcohol, makes it a versatile building block, or synthon, in organic synthesis. The two functional groups offer multiple reaction pathways, allowing for the construction of more complex molecular frameworks.

Chemists can selectively protect one group while reacting the other, or use reagents that react with both functionalities simultaneously to create cyclic structures. For instance, the aldehyde can undergo olefination, reductive amination, or oxidation to a carboxylic acid, while the alcohol can be esterified or converted into a leaving group for substitution reactions. This versatility is a hallmark of valuable building blocks in the synthesis of fine chemicals and pharmaceuticals. chegg.comchegg.com

The general principle of using bifunctional synthons is a cornerstone of modern organic chemistry, enabling efficient routes to complex target molecules. For example, powerful carbon-carbon bond-forming reactions like the Diels-Alder reaction often employ dienophiles that are synthesized from such multifunctional starting materials to introduce complexity and control stereochemistry in a predictable manner. wikipedia.org

Use as a Chemical Reducing Agent in Materials Science

In the field of materials science, aldehydes are known to function as reducing agents, particularly in the synthesis of metallic nanoparticles from their corresponding metal salts. nih.gov The aldehyde group (-CHO) in this compound can be readily oxidized to a carboxylic acid (-COOH). In this process, the aldehyde donates electrons, thereby reducing another chemical species.

This property can be harnessed to reduce metal ions (e.g., Ag⁺, Au³⁺) in solution to their zero-valent metallic state (Ag⁰, Au⁰), leading to the nucleation and growth of nanoparticles. nih.govnih.gov The reaction is often initiated by heat or a change in pH. The presence of the hydroxyl group in the same molecule can be advantageous, as it can chelate to the surface of the newly formed nanoparticles, acting as a capping or stabilizing agent that prevents aggregation and controls particle size. While specific research on this compound for this purpose is not widespread, its chemical structure is analogous to other aldehydes used in green chemistry approaches for nanomaterial fabrication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Hydroxy-2,2,4-trimethylpentanal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design experiments to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between these factors, with response surface methodology (RSM) refining optimal conditions . Structural validation via NMR and IR spectroscopy should confirm product identity, referencing PubChem’s computed InChI and molecular formula data .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and how are spectral assignments validated?

  • Methodological Answer : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Cross-validate NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to predict chemical shifts. Discrepancies between experimental and theoretical data may indicate conformational flexibility or solvent effects .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation via HPLC or GC-MS, with kinetic modeling (e.g., Arrhenius equation) predicting shelf life. Surface chemistry interactions (e.g., adsorption on labware) should also be assessed, as indoor surface reactivity can alter stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of this compound in oxidation reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Compare computed activation energies with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring hybrid QM/MM (quantum mechanics/molecular mechanics) simulations for accuracy .

Q. What strategies address conflicting spectral data (e.g., unexpected coupling patterns in NMR) for this compound?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. If contradictions persist, consider dynamic effects (e.g., keto-enol tautomerism) or polymorphism. Cross-validation with X-ray crystallography or neutron diffraction can provide definitive structural insights .

Q. How can AI-driven experimental design improve the efficiency of studying this compound’s environmental fate?

  • Methodological Answer : Implement machine learning models trained on physicochemical properties (e.g., logP, pKa) to predict biodegradation pathways or adsorption coefficients. Autonomous laboratories with real-time analytics can iteratively refine experimental parameters, such as microbial consortium selection for degradation studies .

Q. What experimental frameworks are recommended for assessing the compound’s interactions with indoor surfaces (e.g., lab equipment, building materials)?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to analyze surface adsorption and reactivity. Pair with controlled chamber studies to simulate indoor environments, measuring volatile byproducts via proton-transfer-reaction mass spectrometry (PTR-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.